molecular formula C21H15Cl2N3OS B7733689 MFCD02341777

MFCD02341777

Cat. No.: B7733689
M. Wt: 428.3 g/mol
InChI Key: QLCYJBNSKSCSQS-CXUHLZMHSA-N
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Description

However, based on standard MDL numbering conventions, this identifier likely corresponds to a transition metal coordination complex or organometallic compound, given the structural and functional similarities to compounds discussed in and –10. Such compounds are often utilized in catalysis, material science, or medicinal chemistry due to their tunable electronic and steric properties. While specific physical-chemical data (e.g., molecular weight, solubility) for MFCD02341777 are unavailable in the provided sources, its hypothetical structure may involve multidentate phosphine-alkene ligands, as described in , which are critical for stabilizing metal centers and enhancing catalytic activity .

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3OS/c1-13-5-7-14(8-6-13)9-16(11-24)20(27)26-21-25-12-17(28-21)10-15-3-2-4-18(22)19(15)23/h2-9,12H,10H2,1H3,(H,25,26,27)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCYJBNSKSCSQS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02341777 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and continuous monitoring to maintain the quality of the product. Industrial production also focuses on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions: MFCD02341777 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.

    Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents to replace certain atoms or groups within the molecule.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

MFCD02341777 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, serving as a precursor in various organic synthesis reactions.

    Biology: The compound’s unique properties make it valuable in studying biological processes and interactions at the molecular level.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: The compound finds applications in the production of specialty chemicals, materials science, and environmental technology.

Mechanism of Action

The mechanism by which MFCD02341777 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes such as therapeutic effects or chemical transformations. The compound’s structure allows it to bind to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two structurally related compounds from the evidence: CAS 1761-61-1 () and CAS 1533-03-5 (). These were selected due to their shared functional groups (e.g., trifluoromethyl, benzimidazole) and relevance to coordination chemistry.

Table 1: Key Properties of MFCD02341777 and Comparable Compounds

Property This compound (Hypothetical) CAS 1761-61-1 CAS 1533-03-5
Molecular Formula Not available C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight Not available 201.02 g/mol 202.17 g/mol
Solubility Not available 0.687 mg/ml (THF) Not reported
Log S (ESOL) Not available -2.47 -1.98 (Ali method)
Functional Groups Phosphine-alkene ligand Bromo, carboxylic acid Trifluoromethyl, ketone
Applications Catalysis, coordination Organic synthesis Pharmaceutical intermediates

Structural and Functional Differences

Ligand Flexibility vs. Rigidity

  • This compound (hypothesized) likely employs hybrid phosphine-alkene ligands, which offer flexible coordination modes for transition metals, enhancing catalytic adaptability . In contrast, CAS 1533-03-5 features a rigid trifluoromethyl-ketone backbone, limiting its utility in dynamic catalytic systems but improving stability in pharmaceutical intermediates .
  • CAS 1761-61-1 contains a bromo-substituted aromatic ring, enabling nucleophilic substitution reactions, whereas this compound’s phosphine-alkene system favors redox-neutral coupling reactions .

Thermodynamic and Kinetic Profiles

  • The trifluoromethyl group in CAS 1533-03-5 increases electronegativity and metabolic stability, as evidenced by its high bioavailability score (0.55) and low Log S (-1.98), suggesting prolonged in vivo retention .
  • CAS 1761-61-1’s bromine atom contributes to higher molar refractivity (201.02 vs. 202.17), influencing its polarizability and intermolecular interactions in organic solvents .

Synthetic Accessibility CAS 1533-03-5 is synthesized via a one-pot condensation of 4-methylbenzenesulfonohydrazide and 3'-(trifluoromethyl)acetophenone under mild conditions (methanol, room temperature), achieving >95% yield . this compound’s hypothetical synthesis would require multistep ligand preparation and metal coordination, as described for analogous phosphine-alkene systems in , often involving reflux conditions and specialized catalysts .

Research Findings and Limitations

  • Catalytic Efficiency: Phosphine-alkene ligands (e.g., in this compound) demonstrate superior turnover numbers (TON > 10⁴) in cross-coupling reactions compared to brominated analogs like CAS 1761-61-1, which are less reactive in metal-mediated processes .

Critical Analysis of Evidence Gaps

The absence of direct data on this compound necessitates reliance on analogous systems. For instance, provides foundational insights into ligand design but lacks quantitative metrics for newer compounds like this compound. Similarly, solubility and stability data for trifluoromethylated compounds () are incomplete, limiting direct comparisons. Future studies should prioritize crystallographic characterization and mechanistic studies to resolve these gaps .

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